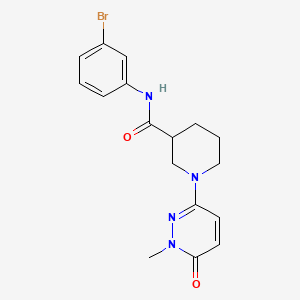
N-(3-bromophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a part of a broader category of chemicals known for their involvement in various biological and chemical processes. While specific studies on this compound are limited, research on similar compounds provides insights into synthesis methods, molecular interactions, and potential applications in medicinal chemistry and material science.
Synthesis Analysis
Synthesis of related piperidine-4-carboxamide derivatives often involves multi-step reactions, including amide coupling reactions, aminomethylation, and nucleophilic substitution reactions. For example, the synthesis of similar compounds has been achieved by characterizing intermediates and final products through FTIR, 1H-NMR, mass spectral, and elemental analysis, indicating the complexity and precision required in synthesizing these compounds (Vinaya Kambappa et al., 2017).
Molecular Structure Analysis
The molecular structure of piperidine carboxamides and related compounds is typically analyzed using spectroscopic methods. These analyses reveal detailed information about the electronic distribution, molecular conformation, and potential reactive sites within the molecule. The structure-activity relationship (SAR) studies help in understanding the interaction of these compounds with biological targets, essential for drug design (James L. Balderson et al., 2007).
Chemical Reactions and Properties
Piperidine-4-carboxamide derivatives engage in various chemical reactions, including hydrogen bonding and nucleophilic substitution, which are pivotal for their biological activity. Studies have shown that the electron-donating and withdrawing groups significantly influence their reactivity and interaction with biological molecules. Such properties are crucial for their function as inhibitors or agonists in biological systems (J. Shim et al., 2002).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and crystal structure, are determined by their molecular geometry and the presence of functional groups. These properties affect their stability, formulation, and delivery in potential pharmaceutical applications. Understanding these properties is essential for the development of drugs and materials with desired characteristics (Graham Smith et al., 2010).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity with various reagents, and stability under different conditions, are critical for the application of these compounds in chemical syntheses and potential therapeutic use. Their interaction with metals, oxidants, and other organic compounds can reveal pathways for new reactions and applications in medicinal chemistry (Abdulaziz Alnajjar et al., 2008).
Wissenschaftliche Forschungsanwendungen
1. Analgesic and Antiparkinsonian Activities
- A study by Amr et al. (2008) discusses the synthesis of substituted pyridine derivatives, including compounds similar to N-(3-bromophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide. These derivatives have shown promising results in pharmacological screening for analgesic and antiparkinsonian activities, comparable to reference drugs like Valdecoxib® and Benzatropine® (Amr, Maigali, & Abdulla, 2008).
2. Anti-Angiogenic Properties
- Kambappa et al. (2017) synthesized and evaluated N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives for their anti-angiogenic properties using the chick chorioallantoic membrane model. They found that these compounds effectively inhibited the formation of blood vessels, suggesting potential for anticancer therapy (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).
3. Antimicrobial Activity
- Gad-Elkareem et al. (2011) investigated the antimicrobial activity of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives synthesized from compounds structurally similar to N-(3-bromophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide. Several of these compounds demonstrated in vitro antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
4. Inhibitor of the Met Kinase Superfamily
- Schroeder et al. (2009) identified N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a structurally similar compound, as a potent and selective inhibitor of the Met kinase superfamily. This compound demonstrated significant tumor stasis in a Met-dependent human gastric carcinoma xenograft model (Schroeder et al., 2009).
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O2/c1-21-16(23)8-7-15(20-21)22-9-3-4-12(11-22)17(24)19-14-6-2-5-13(18)10-14/h2,5-8,10,12H,3-4,9,11H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKHLYNEUZTRBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(propan-2-yl)pyrrolidine-3-carboxylic acid, Mixture of diastereomers](/img/structure/B2497153.png)
![3-(1-benzofuran-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2497154.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide](/img/structure/B2497155.png)
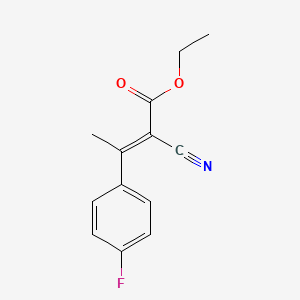
![6'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B2497159.png)
![3-(3,4-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2497162.png)
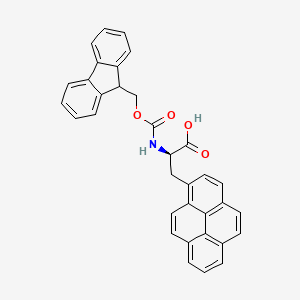
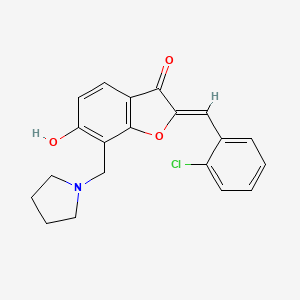
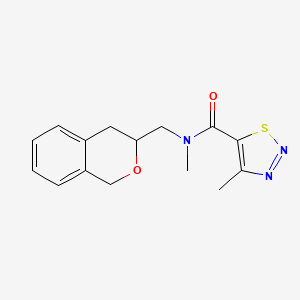
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide](/img/structure/B2497169.png)
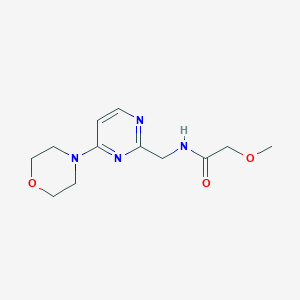

![(E)-N-[(4-cyano-2-fluorophenyl)methyl]-2-phenylethenesulfonamide](/img/structure/B2497173.png)